5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate is a compound that belongs to the class of triazacycloheptanes. This compound is characterized by the presence of tert-butoxycarbonyl and benzyloxycarbonyl protective groups, which are commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate typically involves the protection of the amine groups with tert-butoxycarbonyl and benzyloxycarbonyl groups. The reaction conditions often include the use of bases such as triethylamine or pyridine, and the protective groups are introduced using reagents like di-tert-butyl dicarbonate (Boc2O) and benzyl chloroformate (Cbz-Cl) .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogenation with nickel or rhodium catalysts, or using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O) for protection, oxalyl chloride for deprotection, and various bases and acids to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate involves the protection of amine groups, which prevents unwanted side reactions during chemical synthesis. The tert-butoxycarbonyl and benzyloxycarbonyl groups are stable under a variety of conditions, allowing for selective reactions to occur. The deprotection of these groups can be achieved using specific reagents like oxalyl chloride, which selectively removes the protective groups without affecting other functional groups .
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)-1,2,5-triazacycloheptane: Similar structure but lacks the benzyloxycarbonyl group.
5-(Benzyloxycarbonyl)-1,2,5-triazacycloheptane: Similar structure but lacks the tert-butoxycarbonyl group.
1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1,2,5-triazacycloheptane: Similar structure with a methoxycarbonyl group instead of benzyloxycarbonyl.
Uniqueness
5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate is unique due to the presence of both tert-butoxycarbonyl and benzyloxycarbonyl protective groups, which provide enhanced stability and selectivity in chemical reactions. This dual protection allows for more complex synthetic routes and the ability to perform multiple reactions without interference .
Properties
IUPAC Name |
5-O-benzyl 1-O-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(22)20-12-11-19(10-9-18-20)15(21)23-13-14-7-5-4-6-8-14/h4-8,18H,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJUCQBYIRWJBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CCN1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.